molecular formula C30H46O4 B7945025 18a-Glycyrrhetic acid

18a-Glycyrrhetic acid

カタログ番号: B7945025
分子量: 470.7 g/mol
InChIキー: MPDGHEJMBKOTSU-NFYGSHHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

18a-Glycyrrhetic acid, also known as 18α-Glycyrrhetinic acid, is a bioactive triterpenoid compound found in licorice (Glycyrrhiza glabra). It is a derivative of glycyrrhizic acid, which is the main active component of licorice root. This compound has garnered significant attention due to its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects .

準備方法

Synthetic Routes and Reaction Conditions

18a-Glycyrrhetic acid can be synthesized through the hydrolysis of glycyrrhizic acid. One common method involves treating glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18α- and 18β-glycyrrhetinic acids. The mixture is then subjected to benzoylation, followed by separation using chromatography on silica gel. The 18α-glycyrrhetinic acid is obtained through alkaline hydrolysis of methyl 3-benzoyl-18α-glycyrrhetinate .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of glycyrrhizic acid from licorice root, followed by chemical modification to obtain the desired compound. The process includes hydrolysis, purification, and crystallization steps to ensure high purity and yield .

化学反応の分析

Types of Reactions

18a-Glycyrrhetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It shows selective inhibition of 11-hydroxysteroid dehydrogenase 1 (11-HSD1) and exhibits anti-proliferative and apoptotic effects on hepatic stellate cells .

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Anti-Inflammatory Properties

18α-GA exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research indicates that 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG), a derivative of 18α-GA, effectively inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to reduced production of inflammatory cytokines like IL-6 and TNF-α .

Table 1: Summary of Anti-Inflammatory Effects of 18α-GA

StudyModelMechanismKey Findings
Li et al. (2017)RAW264.7 cellsNF-κB inhibition70% inhibition of NO production at 40 μM
Gale (2024)In vitroCytokine suppressionSignificant reduction in IL-6 production
PMC6737304 (2019)Human fibroblastsNrf2 activationProtective against DNA damage induced by MMC

Anti-Cancer Potential

Emerging evidence suggests that 18α-GA may have anti-cancer properties, particularly in gastric cancer. Studies have demonstrated that it can inhibit the proliferation of gastric cancer cells by modulating the MAPK signaling pathway. Specifically, it reduces the expression of KRAS and p-ERK1/2 proteins, promoting apoptosis and cell cycle arrest in the G0/G1 phase .

Table 2: Anti-Cancer Effects of 18α-GA

StudyModelDose/ConcentrationEffectMechanism
ResearchGate (2023)AGS cells63.56 μM for 24 hDecreased cell viabilityMAPK pathway modulation
PMC10449304 (2023)In vitroVaries by studyInduced apoptosisSuppression of KRAS and p-ERK1/2

Neuroprotective Effects

The neuroprotective potential of 18α-GA has been explored in the context of Alzheimer's disease (AD). Research indicates that it activates proteasome functions, leading to enhanced protein homeostasis and reduced amyloid-beta aggregation. In model organisms like Caenorhabditis elegans, treatment with 18α-GA resulted in lifespan extension and lower paralysis rates associated with AD .

Table 3: Neuroprotective Effects of 18α-GA

StudyModel OrganismMechanismKey Findings
PMC6737304 (2019)C. elegansProteasome activationEnhanced lifespan and reduced AD symptoms
PMC6071922 (2017)Human/murine cellsProteostasis maintenanceDecreased Aβ deposits in neuronal models

Hepatoprotective Activity

18α-GA has shown promise in protecting liver function from damage caused by various insults. Studies indicate its ability to modulate signaling pathways related to oxidative stress and inflammation, thereby improving outcomes in models of liver injury .

Table 4: Hepatoprotective Effects of 18α-GA

StudyModelDose/ConcentrationEffectMechanism
MDPI (2023)Wistar rats50 mg/kg for 7 daysHepatoprotection observedDownregulation of PPARγ and Nrf2 pathways
Gale (2024)In vivo studiesVaried doses across studiesImproved liver function markersActivation of protective signaling pathways

類似化合物との比較

18a-Glycyrrhetic acid is often compared with its isomer, 18β-Glycyrrhetinic acid, and other triterpenoids such as carbenoxolone and enoxolone. While 18β-Glycyrrhetinic acid is more commonly studied, this compound has unique properties, such as selective inhibition of 11-HSD1 and distinct anti-proliferative effects .

List of Similar Compounds

  • 18β-Glycyrrhetinic acid
  • Carbenoxolone
  • Enoxolone
  • Cordycepin
  • Probenecid

生物活性

18α-Glycyrrhetic acid (18α-GA) is a triterpenoid compound derived from licorice root, recognized for its diverse biological activities. This article delves into the various pharmacological effects of 18α-GA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

18α-GA, along with its counterpart 18β-Glycyrrhetic acid (18β-GA), exhibits significant structural similarities that contribute to their biological activities. The chemical structure of 18α-GA is characterized by a pentacyclic triterpenoid framework, which is crucial for its interaction with biological targets.

1. Anti-inflammatory Effects

Research has demonstrated that 18α-GA possesses potent anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is pivotal in regulating inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies on 18α-GA

StudyModelDoseEffectMechanism
RAW264.7 cellsVarious concentrationsReduced iNOS and COX-2 expressionInhibition of NF-κB activation
Human fibroblastsMMC treatmentProtective against DNA damageNrf2-mediated antioxidant response

2. Antitumor Activity

18α-GA has shown promise in cancer treatment, particularly in inhibiting the proliferation of tumor cells. In gastric cancer models, 18α-GA effectively reduces cell viability and induces apoptosis through modulation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Case Study: Gastric Cancer
In a study involving AGS gastric cancer cells, treatment with 18β-Glycyrrhetic acid (a derivative) resulted in a significant decrease in cell viability (IC50 = 63.56 μM) and increased apoptosis rates . This suggests that both 18α and 18β forms may share similar antitumor mechanisms.

3. Hepatoprotective Effects

The hepatoprotective properties of 18α-GA have been extensively studied. It has been shown to protect against cholestatic liver injury by activating Nrf2 and PPAR-γ pathways, leading to reduced inflammation and improved bile excretion .

Table 2: Hepatoprotective Studies on 18α-GA

StudyModelDose/DurationEffectMechanism
Wistar rats50 mg/kg for 7 daysHepatoprotectionActivation of Nrf2 and PPAR-γ
HEK293T cells15-60 µM for 7 daysReduced cholestatic injurySirt1/FXR signaling activation

The biological activity of 18α-GA can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : By blocking NF-κB and MAPK pathways, it effectively reduces the production of pro-inflammatory cytokines.
  • Antioxidant Activity : Activation of Nrf2 enhances the cellular antioxidant response, protecting against oxidative stress.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.

特性

IUPAC Name

(2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21?,22+,23-,26-,27+,28+,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDGHEJMBKOTSU-NFYGSHHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-53-4, 1449-05-4
Record name Enoxolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18a-Glycyrrhetic acid
Reactant of Route 2
18a-Glycyrrhetic acid
Reactant of Route 3
18a-Glycyrrhetic acid
Reactant of Route 4
18a-Glycyrrhetic acid
Reactant of Route 5
18a-Glycyrrhetic acid
Reactant of Route 6
18a-Glycyrrhetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。